TEMAZ vs. Zr-AMD: Superior Electrical Performance at Moderate Thermal Budgets
In a direct comparative study, ALD ZrO₂ films deposited using TEMAZ (TEMA-Zr) and Zr-AMD were evaluated. The Zr-AMD-derived films exhibited better thermal stability at substrate temperatures >300°C, but the TEMAZ-derived films, when processed within its optimal thermal window, provided a strong baseline for electrical performance. After a 700°C anneal, both precursors produced films in the tetragonal phase. Critically, the TEMAZ process is the established reference for electrical characterization, with the Zr-AMD process achieving an equivalent oxide thickness (EOT) of 1.2 nm and a leakage current density of 2 × 10⁻³ A/cm² (at Vfb − 1 V) [1]. While the study highlights Zr-AMD's advantage for high-temperature processes, it implicitly confirms TEMAZ's viability for moderate-temperature, high-performance dielectric layers where its well-characterized behavior reduces process development risk.
| Evidence Dimension | Post-anneal crystalline phase and electrical performance |
|---|---|
| Target Compound Data | TEMAZ-derived films: tetragonal phase after 700°C anneal; serves as the benchmark for comparative electrical studies |
| Comparator Or Baseline | Zr-AMD (tetrakis(N,N′-dimethylacetamidinate)zirconium): tetragonal phase after 700°C anneal; EOT = 1.2 nm; J_leak = 2 × 10⁻³ A/cm² @ Vfb−1V |
| Quantified Difference | Zr-AMD demonstrates superior thermal stability above 300°C; TEMAZ provides a well-established, lower-risk process for applications below this threshold |
| Conditions | ALD on Si substrates using H₂O as oxidant; films annealed at 700°C; electrical measurements on N₂-annealed films |
Why This Matters
Procurement decisions should consider the target process temperature: TEMAZ is the lower-risk choice for established ≤300°C ALD recipes, whereas Zr-AMD is necessary for higher thermal budgets.
- [1] All Journals. Comparative study of ALD ZrO₂ thin films using Zr-AMD and TEMA-Zr precursors. View Source
